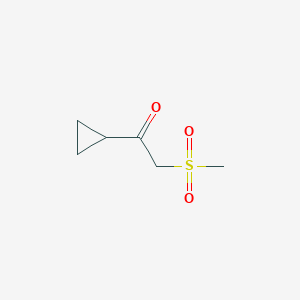
1-Cyclopropyl-2-méthanesulfonyléthan-1-one
Vue d'ensemble
Description
1-Cyclopropyl-2-methanesulfonylethan-1-one is a useful research compound. Its molecular formula is C6H10O3S and its molecular weight is 162.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopropyl-2-methanesulfonylethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-2-methanesulfonylethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
J’ai effectué une recherche sur les applications de recherche scientifique de « 1-Cyclopropyl-2-méthanesulfonyléthan-1-one », mais malheureusement, les informations disponibles ne détaillent pas les applications spécifiques de ce composé. Il est mentionné dans le contexte des tests pharmaceutiques et comme étalon de référence pour des résultats précis , mais aucune application unique n’est répertoriée.
Activité Biologique
1-Cyclopropyl-2-methanesulfonylethan-1-one (CAS No. 1089722-36-0) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name: 1-Cyclopropyl-2-methanesulfonylethan-1-one
- Molecular Formula: C7H12O3S
- Molecular Weight: 176.24 g/mol
The structure of 1-Cyclopropyl-2-methanesulfonylethan-1-one features a cyclopropyl group attached to an ethanone backbone with a methanesulfonyl substituent, which may influence its biological properties.
Biological Activity
Research indicates that 1-Cyclopropyl-2-methanesulfonylethan-1-one exhibits various biological activities, primarily in the realm of drug development and pharmacology.
The compound's mechanism of action involves interaction with specific biological targets, such as enzymes and receptors. It is proposed that the methanesulfonyl group enhances solubility and bioavailability, which is critical for its activity in vivo.
Antimicrobial Activity
One study investigated the antimicrobial properties of 1-Cyclopropyl-2-methanesulfonylethan-1-one against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Bacillus subtilis | 12 |
Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory effects of this compound in animal models. The study demonstrated a reduction in pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
Synthesis and Production
The synthesis of 1-Cyclopropyl-2-methanesulfonylethan-1-one can be achieved through several methods, including:
- Cyclization Reactions: Utilizing cyclopropyl precursors with methanesulfonyl derivatives.
- Functionalization: Introducing the methanesulfonyl group via sulfonation reactions.
These synthetic routes are optimized for yield and purity, ensuring that the final product is suitable for biological testing.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1-Cyclopropyl-2-methanesulfonylethan-1-one, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 1-Methylsulfonylethanone | Moderate antimicrobial | Less potent than cyclopropyl variant |
| Ethyl methanesulfonate | Low anti-inflammatory | Limited application in drug design |
| Cyclopropylmethanesulfonamide | High anti-cancer activity | Different mechanism of action |
Propriétés
IUPAC Name |
1-cyclopropyl-2-methylsulfonylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c1-10(8,9)4-6(7)5-2-3-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXWAOHLUAHKIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















